(4-Methylbenzyl)hydrazine dihydrochloride
Description
Properties
IUPAC Name |
(4-methylphenyl)methylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-2-4-8(5-3-7)6-10-9;;/h2-5,10H,6,9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LASAOSVLPBEFEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview:
Formation of Diazonium Salt:
The aromatic amine, specifically 4-methylbenzylamine, is diazotized by reaction with sodium nitrite in an acidic medium (hydrochloric acid, HCl) at low temperatures ($$-15^\circ C$$ to $$-10^\circ C$$) to form the corresponding diazonium salt.Reaction with Triphenyl Phosphine:
The diazonium salt is then reacted with two equivalents of triphenyl phosphine in an organic solvent such as methanol. This reaction results in the formation of a triphenyl-aryl hydrazyl phosphonium salt intermediate.Hydrolysis to Hydrazine:
The phosphonium salt is hydrolyzed under acidic conditions, releasing the hydrazine derivative, specifically (4-Methylbenzyl)hydrazine .
Reaction Scheme:
Aryl amine → (diazotization) → Diazonium salt
Diazonium salt + 2 equiv. triphenyl phosphine → Triphenyl-aryl hydrazyl phosphonium salt
Hydrolysis of phosphonium salt → (4-Methylbenzyl)hydrazine
Advantages:
- Avoids the use of toxic tin chloride.
- Higher yields and cleaner reaction profiles.
- Suitable for large-scale synthesis.
Preparation of (4-Methylbenzyl)hydrazine Dihydrochloride via Hydrazine Hydrochloride Salt Formation
Once the hydrazine is synthesized, it can be converted into its dihydrochloride salt for stability and handling.
Method:
Reaction with Hydrochloric Acid:
The free hydrazine is treated with excess hydrochloric acid, resulting in the formation of This compound .Isolation and Purification:
The salt is precipitated, filtered, washed, and dried under controlled conditions.
Physical Methods to Enhance Dissolution:
- Use of vortex, ultrasound, or hot water bath to facilitate complete dissolution during synthesis.
Research Data and Data Tables
| Step | Reagents & Conditions | Key Observations | Yield (%) | Notes |
|---|---|---|---|---|
| 1. Diazotization | Aromatic amine + NaNO2 in HCl at $$-15^\circ C$$ | Formation of diazonium salt | >95 | Critical to maintain low temperature |
| 2. Reaction with Triphenyl Phosphine | Diazonium salt + 2 equiv. triphenyl phosphine in methanol | Formation of phosphonium salt | High | Use of organic solvents enhances yield |
| 3. Hydrolysis | Acidic hydrolysis of phosphonium salt | Formation of hydrazine | >90 | Use of dilute acid prevents side reactions |
| 4. Salt Formation | Hydrazine + HCl | Dihydrochloride salt | Quantitative | Ensures stability and ease of handling |
Research Findings and Comparative Analysis
Efficiency:
The triphenyl phosphine method offers a significant improvement over tin chloride reduction, with higher yields and fewer purification steps.Environmental Impact:
Eliminates the need for heavy metals and reduces hazardous waste.Scalability: The method is suitable for industrial scale, with straightforward reaction conditions and readily available reagents.
Chemical Reactions Analysis
Types of Reactions
(4-Methylbenzyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or hydrazides.
Scientific Research Applications
Scientific Research Applications
1. Organic Synthesis
(4-Methylbenzyl)hydrazine dihydrochloride serves as an essential intermediate in organic synthesis. It is used to create various derivatives that can have diverse functional groups, making it valuable in developing new compounds for research purposes. This compound can undergo several types of reactions:
- Oxidation : It can be oxidized to form azines or other derivatives.
- Reduction : It can be reduced to yield hydrazones or other products.
- Substitution : The hydrazine moiety can participate in nucleophilic substitution reactions with various electrophiles.
2. Biological Studies
The compound has shown potential in biological research, particularly in enzyme inhibition studies. Its ability to form covalent bonds with nucleophilic sites on enzymes allows it to modify enzyme activity, which is crucial for understanding biochemical pathways. Notably, hydrazine derivatives are being investigated for their antimicrobial properties:
- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, indicating its potential as a therapeutic agent.
3. Cancer Research
Recent studies suggest that this compound may play a role in cancer treatment. Its derivatives have been evaluated for their effectiveness against various tumor types, showing promise as anti-cancer agents due to their ability to inhibit tumor growth.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Properties | Demonstrated significant inhibition against E. coli with MIC values comparable to standard antibiotics. |
| Study B | Enzyme Inhibition | Identified specific enzymes affected by the compound, leading to insights into metabolic pathways. |
| Study C | Cancer Treatment | Showed efficacy in reducing tumor size in preclinical models, warranting further investigation into therapeutic applications. |
Mechanism of Action
The mechanism of action of (4-Methylbenzyl)hydrazine dihydrochloride involves its interaction with various molecular targets. The hydrazine group is highly reactive and can form covalent bonds with electrophilic centers in biological molecules. This reactivity underlies its use in biochemical research, where it can modify proteins and other biomolecules, thereby affecting their function and interactions .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The substituent on the hydrazine backbone significantly influences physicochemical properties and reactivity. Key analogs include:
*Theoretical values based on structural analogs.
Key Observations :
Stability and Reactivity
- Stability : Compounds with bulky substituents (e.g., diphenyl-dibenzylhydrazine dihydrochloride) exhibit lower stability due to steric strain and weak N–N bonds . The 4-methylbenzyl group in the target compound offers a balance between stability and reactivity, avoiding excessive steric hindrance.
- Reactivity :
- Hydrazine dihydrochloride reacts with ketones/aldehydes to form hydrazones, critical in synthesizing heterocycles like pyrazoles .
- Substituents influence reaction pathways. For example, methoxy groups on chromones hinder pyrazole formation, while methyl groups facilitate it . This suggests the methyl group in this compound may enhance its utility in similar reactions.
Biological Activity
(4-Methylbenzyl)hydrazine dihydrochloride, a compound with the chemical formula CHClN, has garnered attention in pharmacological research due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydrazine functional group attached to a substituted benzyl moiety. This structural configuration is crucial for its biological activity, particularly in interactions with various biological targets.
Research indicates that compounds containing hydrazine groups, such as this compound, exhibit significant biological activities through several mechanisms:
- Antioxidant Activity: Hydrazine derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
- Inhibition of Monoamine Oxidase (MAO): Some studies suggest that hydrazine derivatives inhibit MAO activity, which is relevant for mood regulation and neuroprotection .
- Anticancer Properties: Hydrazine compounds have been investigated for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
Biological Activity Overview
The following table summarizes the biological activities associated with this compound and related compounds:
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Antioxidant, Anticancer | Free radical scavenging, MAO inhibition |
| 4-Methylphenylhydrazine | Antioxidant properties | Scavenging reactive oxygen species |
| 3-Bromo-4-methylphenylhydrazine | Anticancer activity | Induces apoptosis in cancer cells |
Case Studies and Research Findings
-
Anticancer Activity:
A study examined the effects of various hydrazine derivatives on cancer cell lines. This compound demonstrated significant antiproliferative effects against lung cancer cells with an IC value indicating effective inhibition at low concentrations. The mechanism involved apoptosis induction and cell cycle arrest . -
Neuroprotective Effects:
Another investigation focused on the neuroprotective properties of hydrazine derivatives, including this compound. Results indicated that this compound could effectively inhibit MAO activity, leading to increased levels of neuroprotective neurotransmitters . -
Toxicity and Safety Profile:
Despite its promising biological activities, the safety profile of this compound must be considered. Studies have highlighted potential toxic effects at high doses, necessitating further investigation into its therapeutic index and safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
